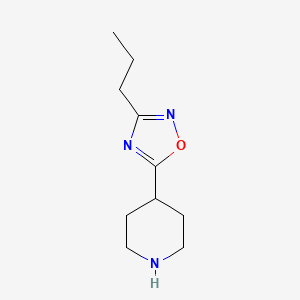

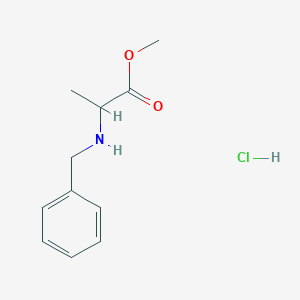

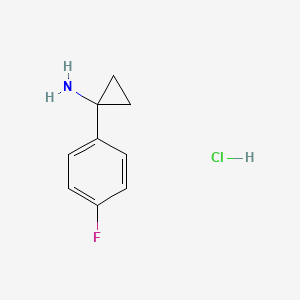

(3-Aminophenyl)(thiophen-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

(3-Aminophenyl)(thiophen-2-yl)methanol: can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems . These compounds can be used to create materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. Compounds like (3-Aminophenyl)(thiophen-2-yl)methanol may be explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Their structural framework allows for the synthesis of various biologically active molecules.

Corrosion Inhibition

The thiophene moiety is also employed in industrial chemistry as a corrosion inhibitor . The compound’s ability to form films on metal surfaces can be harnessed to protect metals from corrosion, particularly in harsh industrial environments.

Anesthetic Agents

Thiophene derivatives have been used in the formulation of anesthetic agents. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe . (3-Aminophenyl)(thiophen-2-yl)methanol could potentially be modified to develop new anesthetic compounds.

Synthesis of Heterocycles

The compound can serve as a precursor in the synthesis of various heterocyclic compounds. The thiophene ring is a key structural component in many synthetic strategies, such as the Gewald, Paal–Knorr, and Hinsberg syntheses, which are significant for creating thiophene derivatives .

Voltage-Gated Sodium Channel Blockers

Thiophene-based molecules have been identified as voltage-gated sodium channel blockers. These compounds are important in the development of drugs that manage conditions related to the dysfunction of these channels, such as epilepsy and chronic pain .

Anti-Inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Suprofen, for example, is a known NSAID with a thiophene framework . Research into (3-Aminophenyl)(thiophen-2-yl)methanol could lead to the discovery of new anti-inflammatory agents.

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-aminophenyl)-thiophen-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCULMMADXLYFKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629744 |

Source

|

| Record name | (3-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminophenyl)(thiophen-2-yl)methanol | |

CAS RN |

915882-17-6 |

Source

|

| Record name | (3-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)